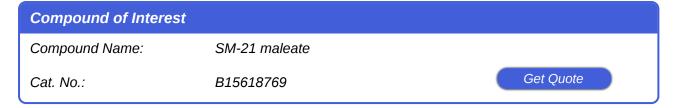


SM-21 maleate CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to SM-21 Maleate

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-21 maleate is a potent and selective sigma-2 (σ 2) receptor antagonist with significant activity within the central nervous system.[1][2] This compound has demonstrated a capacity to increase the release of acetylcholine at central muscarinic synapses, leading to notable analgesic and nootropic effects.[1][2] Its efficacy as an analgesic has been compared to that of morphine. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental data related to **SM-21 maleate**.

Chemical and Physical Properties

SM-21 maleate is a tropane analogue, specifically the maleate salt of 3- α -tropanyl 2-(4-chlorophenoxy)butyrate.[3][4] Its key identifiers and properties are summarized below for quick reference.



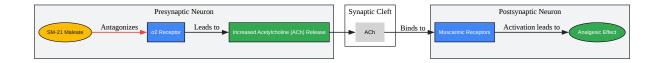
Property	Value	Reference(s)
CAS Number	155059-42-0	[1][5]
Molecular Weight	453.92 g/mol	[1][5]
Molecular Formula	C18H24CINO3·C4H4O4	[1][5]
Purity	≥98% (HPLC)	[1]
Solubility	Soluble in water to 25 mM	[1]
Storage	Store at Room Temperature	[1]

Note: A synonym CAS number, 155058-71-2, has also been associated with this compound.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of SM-21 is the antagonism of the σ 2 receptor.[6][7] This interaction is believed to lead to a potentiation of cholinergic transmission, resulting in an increased release of acetylcholine (ACh) in the central nervous system.[1] The analgesic effects of SM-21 are mediated by this enhancement of cholinergic activity.[1]

The proposed signaling pathway for the analgesic effect of SM-21 is depicted below.



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Proposed signaling pathway for the analgesic action of **SM-21 maleate**.

Experimental Protocols Assessment of Antinociceptive Activity



The analgesic properties of SM-21 have been evaluated in various rodent models using established protocols as described by Ghelardini et al. (1997).[1]

Experimental Workflow for Antinociceptive Testing```dot digraph "Antinociceptive_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#202124", penwidth=1.5];

start [label="Rodent Models\n(Mice, Rats, Guinea Pigs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; admin [label="Administer SM-21\n(s.c., i.p., p.o., i.v., i.c.v.)"]; tests [label="Perform Nociceptive Tests", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; hot_plate [label="Hot-Plate Test"]; abdominal [label="Abdominal Constriction Test"]; tail_flick [label="Tail-Flick Test"]; paw_pressure [label="Paw-Pressure Test"]; measure [label="Measure Analgesic Response\n(e.g., latency to response, number of writhes)"]; end [label="Data Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> admin; admin -> tests; tests -> hot_plate; tests -> abdominal; tests -> tail_flick; tests -> paw_pressure; {hot_plate, abdominal, tail_flick, paw_pressure} -> measure; measure -> end; }

Workflow for assessing SM-21's impact on cocaine-induced behaviors.

Key Findings: Pre-treatment with SM-21 significantly attenuated both cocaine-induced convulsions and locomotor activity in mice, suggesting a role for σ 2 receptors in mediating these effects of cocaine. [3][4]

Summary of Biological Activities



Biological Activity	Description	Reference(s)
σ2 Receptor Antagonism	Potent and selective antagonist of the sigma-2 receptor.	[2][6]
Cholinergic Modulation	Increases the release of acetylcholine at central muscarinic synapses.	[1]
Analgesic Effects	Demonstrates potent antinociceptive properties in various pain models, with efficacy comparable to morphine.	[1]
Nootropic Effects	Exhibits nootropic (cognition-enhancing) activity.	[2]
Cocaine Interaction	Attenuates the convulsive and locomotor stimulatory effects of cocaine in mice.	[3][4]

Conclusion

SM-21 maleate is a valuable research tool for investigating the physiological roles of the $\sigma 2$ receptor and the modulation of the central cholinergic system. Its potent analgesic and nootropic properties, coupled with its ability to counteract certain effects of cocaine, highlight its potential as a lead compound for the development of novel therapeutics. Further research into its detailed molecular interactions and downstream signaling cascades is warranted to fully elucidate its therapeutic potential.

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